4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide
Beschreibung
4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a boronic ester-containing nicotinamide derivative. Its structure comprises a nicotinamide (pyridine-3-carboxamide) core linked via an amide bond to a 3-substituted phenyl group bearing a pinacol boronic ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for carbon-carbon bond formation in organic synthesis . The boronic ester group enables conjugation with aryl halides or triflates, making it valuable in pharmaceutical and materials science research. The methyl group at the pyridine’s 4-position may modulate electronic properties, solubility, and binding interactions in biological systems .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-13-9-10-21-12-16(13)17(23)22-15-8-6-7-14(11-15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGWZKKNDXEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=C(C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide typically involves a multi-step process:
Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be synthesized by reacting pinacol with boron trichloride under controlled conditions.
Coupling Reaction: The boronic ester is then coupled with a halogenated phenyl derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the presence of a base, such as potassium carbonate, and is typically carried out in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions often require the presence of a base and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include boronic acids, reduced derivatives, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions . The compound’s ability to participate in cross-coupling reactions is attributed to the stability of the boronic ester group and its reactivity under palladium-catalyzed conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
2.1.1 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)
- Structure : Replaces nicotinamide with benzamide and introduces a trifluoromethylphenyl group.
- Synthesis : Synthesized via palladium-catalyzed coupling (71% yield), highlighting efficient cross-coupling despite bulky substituents .
2.1.2 N-(4-Fluorophenyl)-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylthio)nicotinamide (Compound 53)
- Structure : Retains nicotinamide core but incorporates a thioether linkage and fluorophenylcarbamoyl group.
- Synthesis : Prepared via Method C (42% yield), suggesting lower efficiency compared to Compound 16 due to thioether formation challenges .
- Key Differences : The thioether may improve lipophilicity, while the fluorine atom enhances metabolic stability, making it suitable for pharmacokinetic studies.
2.1.3 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Structure : Replaces nicotinamide with piperidine-1-carboxamide.
- Properties : Higher molecular weight (344.27 g/mol) and likely improved solubility due to the piperidine moiety’s basic nitrogen .
- Applications: Potential use in medicinal chemistry for enhanced membrane permeability.
Commercial Availability and Stability
- Discontinued Analogues : Pyrimidin-2-amine and piperidine-1-carboxamide derivatives () are discontinued, possibly due to synthesis scalability or stability issues .
- Purity : Most analogues are ≥95% pure, with storage recommendations emphasizing dryness and room temperature to prevent boronic ester hydrolysis .
Biologische Aktivität
4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a nicotinamide moiety linked to a phenyl group substituted with a dioxaborolane ring. This unique configuration may contribute to its biological properties.
- Molecular Formula : C17H25BNO4
- Molecular Weight : 320.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The dioxaborolane moiety is particularly noted for its role in enhancing the compound's stability and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cancer cell lines, with IC50 values indicating effective growth suppression. In particular, derivatives with similar structures have been reported to exhibit IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .
- Mechanistic Studies : Research indicates that compounds with dioxaborolane moieties can induce apoptosis through caspase activation pathways. For example, compounds similar in structure have demonstrated increased caspase-3 activation in treated A549 lung cancer cells .
Cytotoxicity and Selectivity
The selectivity of the compound for cancer cells over normal cells is crucial for therapeutic applications. Studies have shown that:
- Selectivity Index : Compounds analogous to 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exhibit a notable selectivity index, indicating significantly lower toxicity against non-cancerous cell lines compared to cancerous ones .
Case Studies
- Study on Tubulin Polymerization : A comparative analysis of similar compounds demonstrated that they inhibit tubulin polymerization effectively. The most active derivatives inhibited tubulin assembly by approximately 65%, suggesting a mechanism involving microtubule disruption .
- Apoptotic Activity in Leukemia Cells : In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related compounds resulted in significant apoptotic effects characterized by nuclear condensation and increased caspase activity .
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H25BNO4 |
| Molecular Weight | 320.19 g/mol |
| IC50 (MDA-MB-231) | ~0.126 µM |
| Caspase Activation | 1.5 to 3-fold increase compared to control |
| Tubulin Inhibition | 65% at 100 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
